[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol
Description
The compound [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a bis-dioxolane derivative featuring two 1,3-dioxolane rings connected via a hydroxymethyl-substituted stereogenic center. Dioxolane derivatives are widely explored for their roles in asymmetric synthesis, chiral auxiliaries, and antimicrobial applications due to their rigid, oxygen-rich structures .
Properties
IUPAC Name |
[(4S,5R)-5-[(4R,5R)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16+,17-,18-,19?,20?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNYWYUVZQQBQN-VVBFYGJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@@H]([C@@H](O2)[C@H]3[C@@H](OC(O3)C4=CC=CC=C4)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Catalyzed Kinetic Resolution
Candida antarctica lipase B (CAL-B) enables enantioselective acetylation of racemic 1,3-dioxolane-4-methanol derivatives. In tert-butyl alcohol at 70°C, CAL-B achieves 100% conversion of glycerol carbonate to 4-hydroxymethyl-1,3-dioxolan-2-one with 98% ee via dynamic kinetic resolution.
Table 1: Enzymatic Conditions for Hydroxymethyl Group Installation
| Parameter | Value | Source |
|---|---|---|
| Enzyme Loading | 20 mg/mmol substrate | |
| Temperature | 70°C | |
| Solvent | tert-Butyl alcohol | |
| Molecular Sieves | 4Å (10 wt% relative to solvent) | |
| Reaction Time | 10–24 h |
Mitsunobu-Mediated Ether Coupling
Diethyl Azodicarboxylate (DEAD)/Triphenylphosphine System
The Mitsunobu reaction enables stereoinversion-free coupling of alcohol precursors. For example, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol reacts with 6-chloropyrazin-2-amine in THF at 0–80°C under NaH, yielding 31% of coupled product. Applied to the target molecule, this strategy facilitates:
-
Protection of hydroxymethyl groups as TBS ethers
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DEAD-mediated coupling of dioxolane subunits
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Global deprotection with TBAF
Key Optimization Parameters :
Glycidol Ring-Opening Strategy
BF3·OEt2-Catalyzed Cyclization
The patent WO1998011088A1 discloses a high-yield route using R-glycidol and benzyl alcohol under BF3 catalysis:
-
Glycidol Activation :
-
Cyclization :
Table 2: Glycidol-Derived Intermediate Characterization
| Property | Value | Method |
|---|---|---|
| Optical Purity | 98% ee | Chiral HPLC |
| Melting Point | 54–56°C | DSC |
| 1H NMR (400 MHz, CDCl3) | δ 4.49–4.45 (m, 1H, CH-O) |
Multi-Step Synthesis from Carbohydrate Precursors
Chemical Reactions Analysis
Types of Reactions
[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that compounds similar to [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exhibit antiviral activities. For instance, derivatives of dioxolane structures have been studied for their efficacy against viral infections like HIV and hepatitis C. These compounds often act by inhibiting viral replication or entry into host cells.
Anticancer Activity
Studies have shown that dioxolane derivatives can induce apoptosis in cancer cells. The specific stereochemistry of the compound may enhance its interaction with biological targets involved in cell proliferation and survival pathways. In vitro studies have demonstrated that such compounds can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival.
Biochemical Applications
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. Its structural features allow it to mimic substrates or transition states in enzymatic reactions. For example, research into glycosidase inhibitors has highlighted the role of dioxolane derivatives in modulating enzyme activity, which is crucial for developing treatments for diseases like diabetes.
Metabolic Studies
In metabolic profiling studies, compounds like this compound can serve as markers or probes to study metabolic pathways. Their unique structures can help trace metabolic fates and interactions within biological systems.
Material Science
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with specific properties. Dioxolane units are known to impart flexibility and stability to polymer chains. Research has explored the incorporation of such compounds into copolymers for applications in drug delivery systems and biodegradable materials.
Nanotechnology Applications
In nanotechnology, this compound can be integrated into nanocarriers for targeted drug delivery. Its ability to form stable complexes with various drugs enhances the efficacy and specificity of therapeutic agents.
Mechanism of Action
The mechanism of action of [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Stereochemical Features
- Substituent Diversity: The target compound’s two phenyl groups distinguish it from analogs like 8 (4-methoxyphenoxy) and 5a–5d (alkyl/4-methoxyphenyl).
- Stereochemical Impact: The (4R,5R)/(4R,5S) configuration contrasts with the racemic mixtures in 7 and 8.
Research Findings and Implications
- Physicochemical Properties : The target’s stereochemical purity and rigid structure suggest utility in chiral separations or catalysis, comparable to TADDOL .
- Synthetic Challenges : Achieving high yields in bis-dioxolane systems requires precise control of stereochemistry, as seen in 7 and 8 .
- Future Directions : Functionalizing the hydroxymethyl groups (e.g., esterification, glycosylation) could mimic bioactive analogs like 7 , warranting further study .
Biological Activity
The compound [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic molecule characterized by its unique structural features, including multiple dioxolane moieties and phenyl rings. This article aims to explore its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound contains:
- Two phenyl rings that may enhance its interaction with biological targets.
- Hydroxymethyl groups which are known to influence reactivity and solubility.
- Dioxolane rings , which are associated with various biological activities.
The structural formula can be represented as follows:
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some of these activities based on structural similarities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Hydroxymethyl)-phenol | Hydroxymethyl group attached to a phenol | Antioxidant |
| 1,3-Dioxolane derivatives | Dioxolane ring structures | Antimicrobial |
| Benzodioxole derivatives | Aromatic dioxole rings | Anticancer |
These activities suggest that This compound may have potential therapeutic applications in fields such as oncology and infectious diseases.
The biological activity of the compound is largely influenced by its ability to interact with specific biological targets. Preliminary studies suggest that it may act through mechanisms such as:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Antioxidant activity : The presence of hydroxymethyl groups may enhance its ability to scavenge free radicals.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the anticancer properties of dioxolane derivatives found that certain compounds significantly inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Effects : Research has demonstrated that dioxolane-containing compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives similar to our compound showed effective inhibition against Staphylococcus aureus .
- Enzyme Inhibition Studies : Molecular docking studies revealed that the compound could effectively bind to active sites of enzymes like HIV reverse transcriptase, suggesting potential use in antiviral therapies .
Synthesis Methods
The synthesis of This compound can be approached through various methods:
- Condensation Reactions : Utilizing phenolic compounds and aldehydes under acidic conditions.
- Reduction Reactions : Converting ketones or aldehydes into alcohols using reducing agents like NaBH4.
These methods highlight the versatility in synthesizing this compound while considering efficiency and environmental impact.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol?
- Methodological Answer : The compound is synthesized via multi-step reactions involving stereoselective cyclization and protective group strategies. Key steps include:
- Use of NaH in THF/DMF for alkoxy group introduction (e.g., PMBCl addition) .
- Hydrolysis and reduction with NaBH₄ to generate hydroxymethyl groups .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve 69–93% yields and >89% purity .
Q. How is stereochemical integrity ensured during synthesis?
- Methodological Answer :
- Chiral starting materials (e.g., (-)-2,3-O-isopropylidene-D-threitol) preserve stereochemistry .
- Monitoring diastereomeric ratios via ¹H/¹³C NMR (e.g., δ 1.30–1.40 ppm for methyl groups in dioxolane rings) .
- Use of stereospecific reagents (e.g., PMBCl) to avoid racemization .
Q. What analytical techniques validate the compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : Assigning δ 4.5–5.5 ppm for dioxolane protons and δ 7.2–7.5 ppm for phenyl groups .
- HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .
- IR spectroscopy : Detecting hydroxyl stretches (ν ~3400 cm⁻¹) and dioxolane C-O-C bonds (ν ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on dioxolane rings) impact biological activity?
- Methodological Answer :
- SAR Studies : Derivatives with allyl or benzyl groups (e.g., 5f and 5g in ) show enhanced antibacterial activity.
- Key Findings :
- Hydrophobic substituents (e.g., hexyl in 5e) increase membrane permeability .
- Electron-withdrawing groups (e.g., methoxy) stabilize dioxolane rings, improving metabolic stability .
Q. What computational approaches predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Simulate binding to bacterial enzymes (e.g., pantothenate synthetase) using software like AutoDock .
Q. How can contradictory yield data (e.g., 57% vs. 93%) in literature be resolved?
- Methodological Answer :
- Root Cause Analysis :
- Variability in protective group strategies (e.g., PMB vs. benzyl ethers) affects steric hindrance .
- Solvent selection (e.g., THF vs. CH₂Cl₂) alters reaction kinetics and byproduct formation .
- Mitigation : Optimize reaction time (1–24 hours) and use scavengers (e.g., MgSO₄) to absorb impurities .
Q. What biocatalytic strategies could improve synthesis sustainability?
- Methodological Answer :
- Enzyme-Mediated Reactions : Explore lipases or oxidoreductases for stereoselective hydroxylation .
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. What are the environmental and safety considerations for large-scale synthesis?
- Methodological Answer :
- Hazard Assessment : Although GHS data are limited, prioritize fume hood use due to volatile reagents (e.g., PMBCl) .
- Waste Management : Neutralize NaBH₄ residues with acetic acid before disposal .
Future Research Directions
Q. What unresolved challenges warrant further investigation?
- Priority Areas :
- Scalability : Address low yields (<50%) in allyl-substituted derivatives via flow chemistry .
- In Vivo Studies : Evaluate pharmacokinetics in model organisms using radiolabeled analogs .
- Mechanistic Studies : Elucidate the role of dioxolane conformation in antibacterial activity via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
